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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of
(4-Methoxypyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry.
Due to the limited availability of specific experimental data for this particular isomer, some
protocols and reaction mechanisms are based on well-established procedures for structurally
similar compounds and general organic chemistry principles.

Physicochemical Properties

While detailed experimental data for (4-Methoxypyridin-3-yl)methanol is not extensively
published, its basic properties can be derived from its structure and data available on public
chemical databases.
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Property Value Source
Molecular Formula C7HsNO2 PubChem
Molecular Weight 139.15 g/mol PubChem
Predicted: White to off-white
Appearance ]
solid
Predicted: Soluble in
Solubility methanol, ethanol, and
chlorinated solvents
OUNUFEHYGMCMEM-
InChlKey PubChem

UHFFFAOYSA-N

Synthesis of (4-Methoxypyridin-3-yl)methanol

Several synthetic routes can be envisaged for the preparation of (4-Methoxypyridin-3-
yl)methanol. The following protocols are based on analogous reactions reported for similar
pyridine derivatives.

Synthesis via Directed Ortho-Metalation and
Formylation

This approach is adapted from the synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol and
represents a plausible route starting from 4-methoxypyridine.[1]

Reaction Scheme:
o Directed lithiation of 4-methoxypyridine at the C3 position.

» Quenching of the lithiated intermediate with an electrophilic formylating agent (e.g., N,N-
dimethylformamide, DMF).

» Reduction of the resulting 4-methoxypyridine-3-carbaldehyde to the corresponding alcohol.

Protocol 1: Synthesis of (4-Methoxypyridin-3-yl)methanol via Lithiation
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Materials:

4-methoxypyridine

e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e N,N-Dimethylformamide (DMF)

e Sodium borohydride (NaBHa4)

e Methanol

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl)
¢ Anhydrous magnesium sulfate (MgSOQOa)
e Argon or Nitrogen gas

Procedure:

Step 1: Directed Lithiation and Formylation

» To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add
anhydrous THF.

e Cool the flask to -78 °C in a dry ice/acetone bath.
e Slowly add n-butyllithium solution to the stirred THF.

e Add a solution of 4-methoxypyridine in anhydrous THF dropwise to the reaction mixture,
maintaining the temperature at -78 °C.

 Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

e Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated agueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield crude 4-methoxypyridine-3-carbaldehyde.

Step 2: Reduction to (4-Methoxypyridin-3-yl)methanol

 Dissolve the crude 4-methoxypyridine-3-carbaldehyde in methanol in a round-bottom flask.
» Cool the solution to 0 °C in an ice bath.

e Add sodium borohydride in small portions to the stirred solution.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by
TLC until the starting material is consumed.

o Carefully quench the reaction by the slow addition of water.
e Remove the methanol under reduced pressure.
o Extract the agueous residue with dichloromethane or ethyl acetate (3 x volumes).

o Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford (4-
Methoxypyridin-3-yl)methanol.

Workflow Diagram for Synthesis via Lithiation
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Caption: Synthetic pathway to (4-Methoxypyridin-3-yl)methanol via directed lithiation.

Synthesis via Reduction of a Carboxylic Acid Derivative

An alternative route involves the reduction of a corresponding carboxylic acid or its ester. The
reduction of carboxylic acids to primary alcohols is a standard transformation, typically
achieved with strong reducing agents like lithium aluminum hydride (LiAlH4).[2]

Reaction Scheme: Reduction of 4-methoxypyridine-3-carboxylic acid with LiAlHa.
Protocol 2: Reduction of 4-Methoxypyridine-3-carboxylic Acid

Materials:

4-methoxypyridine-3-carboxylic acid

e Anhydrous tetrahydrofuran (THF)

e Lithium aluminum hydride (LiAlH4)

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Anhydrous sodium sulfate (Na2S0a4)

e Argon or Nitrogen gas
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Procedure:

To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH4
in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 4-methoxypyridine-3-carboxylic acid in anhydrous THF to the LiAlHa
suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

Cool the reaction mixture back to 0 °C.

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15%
agueous NaOH, and then more water.

Stir the resulting mixture at room temperature for 30 minutes.

Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.

Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated agueous NaHCOs and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate to give the crude
product.

Purify by column chromatography on silica gel if necessary.

Key Reactions of (4-Methoxypyridin-3-yl)methanol

The primary reactivity of (4-Methoxypyridin-3-yl)methanol centers around the hydroxyl group,

which can be converted into various other functional groups.

Conversion to (4-Methoxypyridin-3-yl)methyl Chloride
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A common and synthetically useful transformation is the conversion of the primary alcohol to an
alkyl chloride, which is a good electrophile for subsequent nucleophilic substitution reactions.
This is typically achieved using thionyl chloride (SOCIz2).[3][4]

Reaction Scheme: Reaction of (4-Methoxypyridin-3-yl)methanol with thionyl chloride.
Protocol 3: Synthesis of (4-Methoxypyridin-3-yl)methyl Chloride

Materials:

(4-Methoxypyridin-3-yl)methanol

Anhydrous dichloromethane (DCM)

Thionyl chloride (SOCI2)

Pyridine (optional, as a base)

Ice bath

Argon or Nitrogen gas
Procedure:

e Dissolve (4-Methoxypyridin-3-yl)methanol in anhydrous DCM in a flame-dried flask under
an inert atmosphere.

e Cool the solution to 0 °C in an ice bath.

o Slowly add thionyl chloride dropwise to the stirred solution. (If pyridine is used, it can be
added prior to the thionyl chloride).

 Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the
reaction by TLC.

o Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the
excess thionyl chloride.
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o Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution
and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude (4-Methoxypyridin-3-yl)methyl chloride.

e The product can be used in the next step without further purification or can be purified by
chromatography if necessary.

Mechanism of Chlorination with Thionyl Chloride

Reactants

Thionyl Chloride Intermediate Formation SN2 Substitution
-
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(4-Methoxypyridin-3-yl)methanol
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Caption: Mechanism of alcohol chlorination using thionyl chloride.

Applications in Drug Development

(4-Methoxypyridin-3-yl)methanol and its derivatives are valuable intermediates in the
synthesis of pharmacologically active compounds. The pyridine and methoxy groups can
participate in hydrogen bonding and other interactions with biological targets, while the
methanol functional group provides a handle for further molecular elaboration.

One potential application is in the synthesis of kinase inhibitors. For example, sulfonamide
methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors. While not
the exact same molecule, this highlights the utility of the methoxypyridine scaffold in this
therapeutic area.
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Another key application for related pyridyl methanols is in the synthesis of proton pump
inhibitors (PPIs). The corresponding chloride derivative can be coupled with a benzimidazole
thiol to form the core structure of drugs like omeprazole.

General Workflow for PPI Synthesis

(4-Methoxypyridin-3-yl)methanol

Activation of Hydroxyl Group
(e.g., conversion to -Cl)

Coupling with Benzimidazole Thiol

(Sulfide Intermediate)

Oxidation of Sulfide

Sulfoxide Product (PPI)

Click to download full resolution via product page

Caption: General synthetic workflow for proton pump inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
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methoxypyridin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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